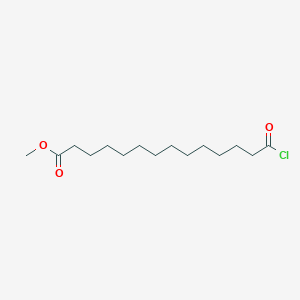
Methyl 14-chloro-14-oxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-chloro-14-oxotetradecanoate is an organic compound with the molecular formula C15H27ClO3. It contains a total of 45 bonds, including 18 non-hydrogen bonds, 2 multiple bonds, 14 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 acyl halogenide (aliphatic)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 14-chloro-14-oxotetradecanoate can be achieved through several methods. One common approach involves the chlorination of a precursor compound, such as tetradecanoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a chlorinating agent, such as thionyl chloride or phosphorus trichloride, and a catalyst to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 14-chloro-14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 14-chloro-14-oxotetradecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 14-chloro-14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with enzymes, receptors, and other biomolecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 14-oxotetradecanoate: Lacks the chlorine atom, resulting in different reactivity and properties.
Methyl 14-chlorotetradecanoate: Similar structure but without the oxo group, affecting its chemical behavior.
Methyl 14-hydroxy-14-oxotetradecanoate: Contains a hydroxyl group instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methyl 14-chloro-14-oxotetradecanoate is unique due to the presence of both a chlorine atom and an oxo group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
50516-00-2 |
|---|---|
Molecular Formula |
C15H27ClO3 |
Molecular Weight |
290.82 g/mol |
IUPAC Name |
methyl 14-chloro-14-oxotetradecanoate |
InChI |
InChI=1S/C15H27ClO3/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3 |
InChI Key |
LRTIOIAFWCGIIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















